8-Methyleugenitol

Description

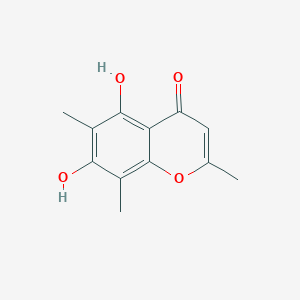

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2,6,8-trimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-5-4-8(13)9-11(15)6(2)10(14)7(3)12(9)16-5/h4,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNMTIVRLHXQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C(=C(C(=C2O1)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961900 | |

| Record name | 5,7-Dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41682-21-7 | |

| Record name | 8-Methyleugenitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041682217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Distribution, and Isolation Methodologies of 8 Methyleugenitol

Identification in Plant Genera and Species

Research has confirmed the isolation of 8-Methyleugenitol from a variety of botanical sources. chemfaces.comambeed.cnsmallmolecules.comtandfonline.comnih.govtandfonline.comnp-mrd.orgencyclopedia.pubacs.orgresearchgate.netresearchgate.netencyclopedia.pubnih.govsemanticscholar.orgresearchgate.netacgpubs.orgresearchgate.netsemanticscholar.orgepdf.pubfrontiersin.org Key plant sources include species within the Lysimachia, Selaginella, Cassia, and Melaleuca genera.

Lysimachia foenumgraecum

Lysimachia foenumgraecum is recognized as a natural source of this compound. chemfaces.comlookchem.comtargetmol.comambeed.cnsmallmolecules.com The compound has been isolated from the herbs of this plant. lookchem.comambeed.cnsmallmolecules.com

Selaginella Species (e.g., Selaginella uncinata, Selaginella siamensis Hieron.)

The genus Selaginella, commonly known as spike moss, is a notable source of this compound and other chromone (B188151) compounds. tandfonline.comencyclopedia.pubencyclopedia.pubnih.govresearchgate.netacgpubs.org

Selaginella uncinata : this compound has been isolated from Selaginella uncinata. chemfaces.comnp-mrd.orgepdf.pubfrontiersin.orgnih.gov Studies on this species have also led to the isolation of other chromone glycosides, such as uncinoside A and uncinoside B. chemfaces.com Structure elucidation of compounds isolated from Selaginella uncinata, including this compound, has been performed using various spectroscopic techniques such as FAB-MS, 1D NMR, and 2D NMR (1H NMR, 13C NMR, HMQC, HMBC), and single-crystal X-ray diffraction. chemfaces.com

Selaginella siamensis Hieron. : this compound has also been isolated from Selaginella siamensis Hieron. tandfonline.comnih.govtandfonline.comencyclopedia.pubencyclopedia.pubresearchgate.netresearchgate.net It was found alongside other compounds, including nor-lignans like siamensinols A and B, and other chromones such as noreugenin (B191981) and melachromone. tandfonline.comnih.govtandfonline.comresearchgate.net Spectroscopic methods, including 1D and 2D-NMR, HR-ESI-MS, and CD spectrometry, were utilized for the structural elucidation of compounds isolated from S. siamensis. tandfonline.comnih.gov Re-chromatography over Sephadex LH-20 has been used in the isolation process from this species. researchgate.net

Cassia pumila

Cassia pumila has been identified as a source of this compound. acs.orgresearchgate.netsemanticscholar.orgsemanticscholar.org Phytochemical investigations of the whole plant of Cassia pumila have revealed the presence of this compound among other known chromone derivatives. acs.orgresearchgate.netsemanticscholar.org Structural elucidation of compounds from Cassia pumila has involved extensive 1D and 2D NMR techniques. acs.orgresearchgate.net

Melaleuca cajuputi Powell

This compound has been isolated from the leaves of Melaleuca cajuputi Powell. researchgate.netresearchgate.net This compound was found along with a new chromone, melachromone, and other known compounds. researchgate.netresearchgate.net Spectroscopic methods were employed for the characterization of the isolated compounds from M. cajuputi. researchgate.net

Here is a summary of the plant sources where this compound has been identified:

| Plant Species | Genus | Reference(s) |

| Lysimachia foenumgraecum | Lysimachia | chemfaces.comlookchem.comtargetmol.comambeed.cnsmallmolecules.com |

| Selaginella uncinata | Selaginella | chemfaces.comnp-mrd.orgepdf.pubfrontiersin.orgnih.gov |

| Selaginella siamensis | Selaginella | tandfonline.comnih.govtandfonline.comencyclopedia.pubencyclopedia.pubresearchgate.netresearchgate.net |

| Cassia pumila | Cassia | acs.orgresearchgate.netsemanticscholar.orgsemanticscholar.org |

| Melaleuca cajuputi Powell | Melaleuca | researchgate.netresearchgate.net |

Table 1: Plant Sources of this compound

Advanced Isolation and Purification Techniques for Chromone Metabolites

The isolation and purification of chromone metabolites, including this compound, from plant extracts typically involve a combination of extraction and chromatographic techniques.

Chromatographic Separation Techniques

Chromatography plays a crucial role in separating and purifying chromones from complex plant matrices. Various chromatographic methods have been applied for the isolation of chromone metabolites. researchgate.netsielc.comresearchgate.netnih.govnih.govjppres.commdpi.comacs.org

Techniques commonly used include:

Column Chromatography: This is a foundational technique often employed in the initial stages of purification, frequently utilizing stationary phases like silica (B1680970) gel. researchgate.netjppres.commdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and powerful technique for both analytical and preparative separation of chromones, allowing for high resolution and efficient purification. researchgate.netsielc.comresearchgate.netnih.govnih.gov Reverse-phase (RP) HPLC is a common mode used for chromone analysis and purification. sielc.comacs.org

High-Performance Counter-Current Chromatography (HPCCC): HPCCC is a liquid-liquid chromatographic technique that has been successfully applied for the preparative separation of chromones from plant extracts. researchgate.netnih.gov

Thin-Layer Chromatography (TLC): TLC is often used as a preliminary method for qualitative analysis and monitoring the separation process before employing preparative techniques. researchgate.net

Droplet Counter-Current Chromatography: This is another counter-current chromatography method that has been used for the isolation of chromone alkaloids. researchgate.net

Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC): RP-MPLC has been used in combination with HPCCC for the purification of chromones. researchgate.net

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique frequently used for the identification and analysis of chromones during and after chromatographic separation. researchgate.netnih.govnih.govacs.org

While specific detailed protocols for the isolation of this compound from each plant source may vary, the general approach involves extraction of plant material followed by a series of chromatographic steps tailored to the properties of this compound and the complexity of the extract. For instance, re-chromatography using Sephadex LH-20 has been reported in the isolation of this compound from Selaginella siamensis. researchgate.net

The selection of specific chromatographic methods and conditions, such as the stationary phase, mobile phase composition, and elution gradient, is critical for achieving effective separation and purification of this compound from other co-occurring plant metabolites.

| Chromatographic Technique | Application | Reference(s) |

| Column Chromatography | General purification | researchgate.netjppres.commdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Analytical and preparative separation | researchgate.netsielc.comresearchgate.netnih.govnih.gov |

| High-Performance Counter-Current Chromatography (HPCCC) | Preparative separation | researchgate.netnih.gov |

| Thin-Layer Chromatography (TLC) | Qualitative analysis and monitoring | researchgate.net |

| Droplet Counter-Current Chromatography | Isolation of chromone alkaloids | researchgate.net |

| Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC) | Preliminary chromatography in combination with HPCCC | researchgate.net |

| LC-MS | Identification and analysis during/after separation | researchgate.netnih.govnih.govacs.org |

| Sephadex LH-20 Chromatography | Re-chromatography for purification (specific example for S. siamensis) | researchgate.net |

Table 2: Chromatographic Techniques Used for Chromone Isolation

Compound Information

Extraction Methods from Plant Matrices

Extraction of this compound from plant matrices has been described using organic solvents. For instance, isolation from Cassia pumila has been achieved through methanol (B129727) extraction. Similarly, isolation from Selaginella uncinata involved extraction methods. chemfaces.com Solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972) have been mentioned in the context of handling or extracting this compound. chemfaces.com

Following initial extraction, chromatographic purification is commonly employed to isolate this compound. Spectroscopic methods, including 1D and 2D NMR techniques (such as 1H NMR, 13C NMR, HMQC, and HMBC), as well as mass spectrometry (FAB-MS, HR-ESI-MS), are utilized for the structural elucidation and identification of the isolated compound. chemfaces.comtandfonline.com Single-crystal X-ray diffraction has also been used in structural identification. chemfaces.com

Research findings indicate that different plant species and even different parts of the same plant can contain varying phytochemical profiles, including chromones like this compound. nih.gov The choice of extraction solvent can significantly influence the yield and type of compounds isolated from plant matrices. google.comnih.gov

While specific quantitative data on this compound yields from different extraction methods and plant sources were not extensively detailed across the search results, the consistent mention of methanol extraction and subsequent chromatography from Cassia pumila and Selaginella species highlights these as established methodologies for obtaining this compound from botanical sources. chemfaces.comtandfonline.comepdf.pubresearchgate.netsemanticscholar.org

| Plant Source | Extraction Solvent(s) Commonly Associated with Isolation | Purification Method(s) Commonly Associated with Isolation |

| Cassia pumila | Methanol | Chromatography |

| Selaginella uncinata | Not explicitly specified in detail, but organic solvents mentioned chemfaces.com | Chromatography chemfaces.com |

| Selaginella siamensis | Not explicitly specified in detail tandfonline.com | Spectroscopic methods for identification tandfonline.com |

Elucidation and Comprehensive Spectroscopic Characterization of 8 Methyleugenitol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in the structural elucidation of organic molecules such as 8-Methyleugenitol, providing intricate details about the arrangement of atoms and their connectivities. chemfaces.comtandfonline.comresearchgate.net

1D NMR (¹H NMR, ¹³C NMR)

Unidimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are foundational for characterizing this compound. chemfaces.comtandfonline.comresearchgate.net The ¹H NMR spectrum furnishes information regarding the different types of protons within the molecule, their respective chemical environments, and their coupling interactions, which manifest as splitting patterns. The integration of signals in the ¹H NMR spectrum indicates the relative number of protons of each type. chemfaces.comtandfonline.comresearchgate.net The ¹³C NMR spectrum provides signals for each unique carbon atom, with their chemical shifts offering insights into the hybridization state and electronic environment of the carbons. chemfaces.comtandfonline.comresearchgate.net

While comprehensive, isolated ¹H and ¹³C NMR data specifically for this compound were not presented as raw data tables in the search results, studies on related chromone (B188151) derivatives, including glycosides of this compound, demonstrate the application of these techniques. researchgate.net Analysis of such spectra for chromone structures typically reveals characteristic signals for methyl groups, aromatic protons and carbons, and the carbonyl carbon of the chromone core. researchgate.net

2D NMR (HMQC, HMBC)

Two-dimensional NMR experiments, such as Heteronuclear Multiple Quantum Correlation (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for mapping the through-bond connectivity between protons and carbons. chemfaces.comtandfonline.comresearchgate.net HMQC experiments establish correlations between protons and the carbons directly bonded to them (¹JCH couplings), aiding in the assignment of proton and carbon signals to specific CH, CH₂, or CH₃ groups. chemfaces.comtandfonline.comresearchgate.netresearchgate.netnih.govnih.gov HMBC experiments reveal correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH couplings). chemfaces.comtandfonline.comresearchgate.netresearchgate.netnih.govnih.gov These long-range correlations are critical for piecing together the carbon skeleton and confirming the positions of substituents on the chromone ring system of this compound. chemfaces.comtandfonline.comresearchgate.netresearchgate.net Research on compounds isolated alongside this compound from Selaginella siamensis has utilized HMQC and HMBC to confirm structural assignments through detailed correlation analysis. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation behavior of this compound, which is essential for confirming its molecular formula and substantiating structural assignments. chemfaces.comtandfonline.comnih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been reported as a technique used in the structural elucidation of this compound. chemfaces.com FAB-MS is a soft ionization method often employed for the analysis of polar and thermally labile compounds. It typically generates protonated molecular ions ([M+H]⁺) or other adduct ions, providing a direct confirmation of the molecular weight of the analyte. chemfaces.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique that provides highly accurate mass measurements, enabling the precise determination of the elemental composition and confirmation of the molecular formula of this compound. chemfaces.comtandfonline.comresearchgate.netnp-mrd.org Studies have reported HR-ESI-MS data consistent with the molecular formula C₁₂H₁₂O₄. researchgate.netsemanticscholar.org For example, a calculated mass of 220.0735 for C₁₂H₁₂O₄ aligns well with experimental observations. researchgate.net PubChem also lists experimental LC-MS data for this compound, including precursor ions observed at m/z 221.082 in positive mode ([M+H]⁺) and m/z 219.065 in negative mode ([M-H]⁻). nih.gov

Representative mass spectrometry data for this compound are summarized in the table below:

| Technique | Ion Type | m/z Value | Molecular Formula | Reference |

| HR-ESI-MS | [M+H]⁺ | 221.082 | C₁₂H₁₂O₄ | nih.gov |

| HR-ESI-MS | [M-H]⁻ | 219.065 | C₁₂H₁₂O₄ | nih.gov |

| Mass Spectrometry | [this compound]⁺ | 220.0733 | C₁₂H₁₂O₄ | researchgate.net |

X-ray Crystallography for Absolute Stereochemical Determination

Single-crystal X-ray diffraction is considered the gold standard for unequivocally determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. chemfaces.comresearchgate.netnih.gov While detailed crystallographic data or images were not found in the immediate search results, the use of single-crystal X-ray diffraction techniques has been mentioned in the context of elucidating the structures of compounds, including this compound, isolated from Selaginella uncinata. chemfaces.com This indicates that X-ray crystallography has been applied to confirm the structure of this compound and, where applicable, to determine its absolute configuration. chemfaces.com

Circular Dichroism (CD) Spectrometry for Chiral Chromones

Circular Dichroism (CD) spectroscopy is a powerful technique utilized for the analysis of chiral molecules, providing insights into their conformational changes and absolute configuration. oup.comresearchgate.net The technique measures the differential absorption of left-handed and right-handed circularly polarized light by a chiral sample containing one or more chiral chromophores, which are light-absorbing groups within the chiral molecule. photophysics.comjascoinc.com This differential absorption results in a CD signal, which can be positive or negative depending on the differential absorption of the two forms of polarized light. photophysics.com

Chromones, which are a class of benzopyran-4-one derivatives, can exhibit chirality if they possess a stereogenic center. nih.govnih.gov The application of CD spectrometry to chiral chromones is particularly valuable for determining their absolute configuration, a crucial aspect in understanding their biological activity and structure-function relationships. nih.govspark904.nl While single crystal X-ray analysis is a common method for absolute configuration determination, it requires suitable crystals, which are not always available. spark904.nlspectroscopyasia.com CD spectroscopy, especially when combined with theoretical calculations such as Time-Dependent Density Functional Theory (TDDFT), offers an alternative approach for determining absolute configuration in solution. nih.govacs.org

The CD spectrum of a chiral chromone is characterized by Cotton effects, which are the changes in molar ellipticity or differential absorbance as a function of wavelength in the region of an electronic absorption band. Bisignate Cotton effects, characterized by two extrema of opposite signs, are often observed in CD spectra and can be indicative of the spatial arrangement of chiral chromophores. researchgate.net

Research findings have demonstrated the utility of CD spectrometry in assigning the absolute configurations of various chiral chromone derivatives isolated from natural sources. For instance, studies on chromone derivatives from fungi have employed TDDFT ECD calculations in conjunction with experimental CD spectra to assign absolute configurations. nih.gov A possible rule for determining the absolute configuration at the C-2 position in certain chromone derivatives based on their CD spectra has also been proposed. nih.gov

While specific detailed CD data for this compound (which is identified as 5,7-Dihydroxy-2,6,8-trimethylchromone) nih.gov as a chiral chromone is not extensively detailed in the immediate search results, the principles of CD spectrometry for chiral chromones are directly applicable to such compounds if they exist in enantiomeric forms and possess the necessary chromophoric system. photophysics.com The chromone core itself contains a UV-absorbing chromophore, and the presence of chiral centers elsewhere in the molecule would lead to a measurable CD signal. jascoinc.com

Studies on related chiral chromones, such as 7,8-dihydroxy-3-methyl-isochromanone-4, have successfully utilized CD calculations and experimental data to determine absolute configurations. nih.gov The results indicated distinct CD spectra for the (S)-(+)- and (R)-(-)-enantiomers, allowing for their configurational assignment. nih.gov

The interpretation of CD spectra for chiral chromones often involves analyzing the signs and intensities of the Cotton effects in correlation with the electronic transitions of the chromophore and the spatial arrangement of the chiral centers. photophysics.comresearchgate.net Theoretical calculations play a vital role in predicting the CD spectra for hypothetical enantiomers, which are then compared to the experimental data to assign the absolute configuration of the analyzed compound. acs.orgspectroscopyeurope.com

While specific data tables for this compound's CD spectrum were not found, the following table illustrates the type of data that would be presented in a CD spectroscopic study of a chiral chromone, based on the principles and examples found in the literature. This hypothetical data demonstrates how wavelength and differential molar ellipticity (Δε) values are used to characterize the CD spectrum.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |

| 220 | +2.5 |

| 245 | -1.8 |

| 270 | +3.1 |

| 300 | -0.5 |

Note: This table presents hypothetical data for illustrative purposes based on typical CD spectroscopic analysis of chiral molecules and does not represent actual data for this compound.

The application of CD spectrometry, often in combination with computational methods, remains a crucial technique for the comprehensive spectroscopic characterization and absolute configuration assignment of chiral chromones, contributing significantly to the understanding of their stereochemical properties. nih.govacs.org

Pharmacological Activities and Molecular Mechanisms of 8 Methyleugenitol

Anti-Cancer and Cytotoxic Activities

Investigations into the cytotoxic potential of 8-Methyleugenitol have focused on its effects on various human cancer cell lines. Studies have explored its ability to inhibit cell proliferation and its potential role in chemoprevention.

Inhibition of Cancer Cell Proliferation

This compound has demonstrated moderate inhibitory effects on the proliferation of several human cancer cell lines. Specifically, it has shown activity against HepG2 (hepatocarcinoma), A549 (lung carcinoma), and HuCCA-1 (cholangiocarcinoma) cell lines. encyclopedia.pubnih.govtandfonline.comresearchgate.netsemanticscholar.orgresearchgate.net While other compounds isolated from Selaginella siamensis, such as siamensinols A and B, showed moderate inhibitory effects on MOLT-3 (acute lymphoblastic leukemia) cells, this compound's moderate effects were observed on HepG2, A549, and HuCCA-1 cells. encyclopedia.pubnih.govtandfonline.comresearchgate.netresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest

Based on the currently available search results focusing specifically on this compound, there is no direct evidence detailing its ability to induce apoptosis or cause cell cycle arrest in cancer cells. While general mechanisms of action for biflavonoids from the Selaginella genus include the induction of apoptosis and cell cycle arrest encyclopedia.pubresearchgate.net, and related compounds like methyl eugenol (B1671780) have shown such effects xiahepublishing.come-century.us, these activities have not been explicitly attributed to this compound in the provided information.

Chemopreventive Potential

This compound has shown potential in cancer chemoprevention assays. It exhibited potent activity in DPPH, XXO, IXO, and AIA assays. nih.govtandfonline.comresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.net These assays are indicative of antioxidant and enzyme inhibitory activities, which are relevant mechanisms in the prevention of carcinogenesis.

Antimicrobial and Antibacterial Efficacy

The potential of this compound as an antimicrobial agent has also been explored.

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound has been included in evaluations for antimethicillin-resistant Staphylococcus aureus (anti-MRSA) activity. semanticscholar.orgresearchgate.netacs.org These evaluations have typically utilized the inhibition zone as a criterion to assess antibacterial effects. semanticscholar.orgresearchgate.netacs.org However, the provided search results, while mentioning the evaluation of this compound, specifically attribute relevant antibacterial activity against MRSA to other compounds (new compounds 56 and 57) that were isolated and tested alongside it. semanticscholar.orgresearchgate.netacs.org Therefore, while evaluated, the direct activity of this compound against MRSA is not confirmed by the provided information.

Antioxidant Properties and Oxidative Stress Modulation

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Compounds with antioxidant properties can mitigate oxidative damage by scavenging free radicals or enhancing endogenous antioxidant defense systems. This compound has been indicated to possess significant antioxidant properties .

Free Radical Scavenging Assays (e.g., DPPH, XXO, IXO, AIA)

Free radical scavenging assays are widely used in vitro methods to evaluate the antioxidant potential of compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common technique that measures the ability of a compound to donate a hydrogen atom or an electron to stabilize the DPPH radical wikipedia.org. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method uminho.ptsci-hub.sersc.org.

While direct quantitative data (such as IC50 values) specifically for this compound in DPPH, XXO, IXO, or AIA assays were not consistently detailed across the provided search results, this compound has been isolated from natural sources reported to exhibit antioxidant activities researchgate.netresearchgate.netencyclopedia.pub. One study mentioning the isolation of this compound from Melaleuca cajuputi also noted that other compounds isolated in the same study showed potent activity in DPPH, XXO, IXO, and AIA assays, which are described as cancer chemoprevention assays researchgate.net. Another review also mentioned this compound in the context of evaluating anti-MRSA activity and antioxidant activity via DPPH and ABTS assays for other compounds semanticscholar.org.

Activation of Antioxidant Response Pathways (e.g., Nrf2)

Beyond direct radical scavenging, compounds can exert antioxidant effects by modulating cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response, controlling the expression of numerous antioxidant enzymes and cytoprotective proteins xiahepublishing.comciteab.commedchemexpress.comelifesciences.orgtechnologynetworks.comnih.gov. Activation of Nrf2 leads to its translocation to the nucleus and binding to antioxidant response elements (AREs) in the promoter regions of target genes xiahepublishing.comtechnologynetworks.com.

While direct evidence explicitly stating that this compound activates Nrf2 was not prominently found in the provided snippets, related compounds and the plant sources from which this compound is isolated have been linked to Nrf2 activation. Methyl eugenol, a structurally related phenylpropanoid, has been shown to activate Nrf2 in a dose-dependent manner, facilitating its nuclear translocation and upregulating antioxidant genes xiahepublishing.comtechnologynetworks.comxiahepublishing.com. Eugenol, another related compound, also protects cells against oxidative stress via a Nrf2-dependent pathway nih.gov. Furthermore, this compound is found in Selaginella species researchgate.netresearchgate.netencyclopedia.pubacgpubs.org, and extracts from Selaginella tamariscina have been reported to promote the expression of Nrf2 and Heme oxygenase-1 (HO-1), suggesting an anti-inflammatory effect mediated via Nrf2 activation acgpubs.org. This suggests a potential, albeit indirect based on the provided snippets, link between this compound and the Nrf2 pathway, possibly contributing to its observed antioxidant properties.

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli. Dysregulated inflammation is involved in various chronic diseases. Research indicates that this compound possesses anti-inflammatory effects . Chromones and chromanones, the class of compounds to which this compound belongs, are generally reported to have anti-inflammatory activities semanticscholar.orgnih.gov.

Selaginella species, known to contain this compound researchgate.netresearchgate.netencyclopedia.pubacgpubs.org, are reported to have anti-inflammatory properties researchgate.netresearchgate.netencyclopedia.pubacgpubs.org. Studies on related compounds like methyl eugenol have demonstrated a reduction in inflammation and the down-regulation of pro-inflammatory cytokines xiahepublishing.comnih.gov. Some compounds tested for anti-inflammatory effects have shown inhibition of nitric oxide (NO) production nih.gov, a key mediator of inflammation. While the specific molecular mechanisms of this compound's anti-inflammatory action are not detailed in the provided snippets, its presence in anti-inflammatory plant sources and its classification as a chromone (B188151) support its potential in modulating inflammatory responses.

Antiviral Activities

Antiviral compounds are crucial for combating viral infections. Chromones and chromanones, including compounds structurally related to this compound, have been reported to exhibit antiviral activities semanticscholar.orgnih.gov. Selaginella species, a source of this compound researchgate.netresearchgate.netencyclopedia.pubacgpubs.org, are also reported to possess antiviral properties researchgate.netencyclopedia.pubacgpubs.org.

While direct studies specifically detailing the antiviral activity of this compound were not found in the provided search results, the reported antiviral potential of its compound class and the plants it is isolated from suggest this as an area for further investigation.

Enzyme Inhibitory Potentials

Enzyme inhibition is a common mechanism by which compounds exert pharmacological effects. Chromones and chromanones are known to have the ability to inhibit various enzymes semanticscholar.orgnih.gov.

Synthetic Strategies and Derivatization of 8 Methyleugenitol and Analogs

Established Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyleugenitol, a chromone (B188151) derivative, fundamentally relies on the principles of chromone synthesis, often starting from precursors that can be derived from eugenol (B1671780). A common strategy involves the base-catalyzed condensation of a phenol with a β-ketoester, followed by cyclization.

A plausible synthetic route for this compound can be conceptualized starting from a substituted phenol, which is then subjected to reactions that build the chromone core. For instance, the reaction of a suitably substituted 2-hydroxyacetophenone with an appropriate anhydride or acyl chloride in the presence of its sodium salt (Baker-Venkataraman rearrangement) followed by acid-catalyzed cyclization is a classic method for chromone synthesis.

Alternatively, the Simonis chromone synthesis offers a direct route where a phenol is reacted with a β-ketoester in the presence of phosphorus pentoxide. The reaction conditions are typically harsh, requiring high temperatures.

A key precursor, eugenol, can be methylated to form methyl eugenol iosrjournals.orgsemanticscholar.org. The synthesis of methyl eugenol from eugenol has been achieved using dimethyl sulfate as an alkylating agent in the presence of sodium hydroxide iosrjournals.org. Another method utilizes potassium carbonate and dimethyl carbonate as the methylating agent iosrjournals.org. While this compound is a distinct structure, the modification of the hydroxyl group on the eugenol backbone is a relevant foundational reaction.

The table below outlines a hypothetical comparison of synthetic routes that could be adapted for this compound, based on established chromone syntheses.

| Synthetic Route | Key Reagents | Typical Reaction Conditions | Advantages | Disadvantages |

| Baker-Venkataraman Rearrangement | Substituted 2-hydroxyacetophenone, Acyl chloride/Anhydride, Base, Acid | Multi-step; Base-catalyzed acylation followed by acid-catalyzed cyclization | Milder conditions, Good yields for specific substrates | Multi-step process |

| Simonis Chromone Synthesis | Phenol, β-ketoester, Phosphorus pentoxide | High temperature | One-pot reaction | Harsh conditions, Potential for side products |

| Kostanecki-Robinson Reaction | o-Hydroxyaryl ketone, Aliphatic acid anhydride, Sodium salt of the acid | High temperature | Versatile for various substitutions | Can result in a mixture of products |

Chemical Modification and Synthesis of Novel Derivatives

The chemical architecture of this compound offers several sites for modification to generate novel derivatives with potentially enhanced biological activities. These modifications can be broadly categorized into alterations of the chromone core and substitutions on the peripheral groups.

Modifications on the Chromone Ring:

Substitution at the 2- and 3-positions: The C2-C3 double bond of the chromone ring can be a target for various reactions, including epoxidation, dihydroxylation, and addition reactions, leading to a diverse range of dihydrochromone derivatives.

Introduction of substituents: Functional groups such as halogens, nitro groups, and amino groups can be introduced onto the aromatic part of the chromone nucleus through electrophilic substitution reactions. These groups can significantly alter the electronic properties and biological activity of the molecule.

Modifications of the Substituent Groups:

Alterations of the 8-methyl group: The methyl group at the 8-position can be functionalized, for example, through halogenation followed by nucleophilic substitution to introduce a variety of functional groups.

Derivatization of other substituents: If other functional groups are present on the eugenitol-derived portion, such as a hydroxyl or methoxy group, these can be readily modified. For example, a hydroxyl group can be etherified or esterified to produce a library of analogs.

The synthesis of glycoconjugates of eugenol and isoeugenol has been achieved using click chemistry, demonstrating a modern approach to creating diverse analogs nih.gov. This strategy could be adapted for this compound to produce novel compounds with altered solubility and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Investigations of Modified Chromones

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to elucidate the key structural features responsible for their pharmacological effects.

Impact of Substituent Groups on Biological Activity

The nature, position, and stereochemistry of substituent groups on the chromone scaffold can have a profound impact on biological activity.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the chromone ring system, which can influence its interaction with biological targets. For instance, a quantitative structure-activity relationship (QSAR) study on eugenol derivatives revealed that electronic descriptors, such as the net charge on specific carbon and oxygen atoms, significantly affect their antioxidant activity walisongo.ac.idresearchgate.net.

Steric Effects: The size and shape of the substituents can influence the binding affinity of the molecule to its target receptor or enzyme. Bulky groups may enhance binding through increased van der Waals interactions or, conversely, hinder binding due to steric clashes.

The following table provides a hypothetical SAR summary for this compound derivatives based on general principles observed for related compounds.

| Position of Substitution | Type of Substituent | Predicted Impact on a Hypothetical Biological Activity | Rationale |

| 2-position | Small, lipophilic groups | Potential increase in activity | May enhance binding affinity to a hydrophobic pocket in the target protein. |

| 3-position | Hydrogen bond donors/acceptors | Could increase or decrease activity | May form specific interactions with the active site of a target enzyme or receptor. |

| 6- or 7-position | Electron-withdrawing groups (e.g., -NO2, -Cl) | Potential increase in activity | Can enhance the electrophilicity of the chromone ring, potentially leading to stronger interactions with nucleophilic residues in a biological target. |

| 8-methyl group | Larger alkyl groups | Likely decrease in activity | May introduce steric hindrance, preventing optimal binding to the target. |

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry is a critical determinant of the biological activity of chiral molecules, as biological systems are inherently chiral nih.govnih.gov. If chiral centers are introduced into the this compound structure, the different stereoisomers are likely to exhibit different pharmacological profiles.

Enantioselectivity in Receptor Binding: Enantiomers can have different affinities for their biological targets. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even have off-target effects.

Stereoselectivity in Metabolism: The enzymes responsible for drug metabolism can exhibit stereoselectivity, leading to different metabolic fates for different stereoisomers. This can result in variations in the duration of action and the formation of different metabolites.

Studies on other natural products and their analogs have consistently demonstrated the pivotal role of stereochemistry in their biological activity nih.govnih.govresearchgate.net. For example, the stereochemistry of synthetic monomycoloyl glycerol analogs affects their self-assembly into different structures, which is crucial for their immunostimulatory activity chemrxiv.org. Similarly, the biological activity of sevanol, a natural lignan, and its analogs is significantly influenced by their stereoconfiguration researchgate.net. Therefore, any synthetic strategy for chiral derivatives of this compound must consider the stereochemical outcomes and the subsequent need for chiral separation or asymmetric synthesis to isolate the more active isomer.

Preclinical Investigations and Translational Research of 8 Methyleugenitol

In Vitro Efficacy Studies in Cellular Models

The in vitro efficacy of 8-Methyleugenitol, commonly known as methyl eugenol (B1671780), has been investigated across a range of cellular models, demonstrating notable antioxidant, anti-inflammatory, and anticancer properties.

As an antioxidant, methyl eugenol has shown considerable radical scavenging activity. In a DPPH assay, pure methyl eugenol exhibited an IC50 value of 2.253 µg/mL, which was more potent than the standard ascorbic acid (IC50 2.58 µg/mL). researcher.life Studies have shown that methyl eugenol can protect cells from oxidative damage by activating the Nrf2 pathway, a key regulator of antioxidant responses, and reducing intracellular reactive oxygen species (ROS) levels. nih.gov

The anti-inflammatory effects have been observed through the inhibition of key inflammatory mediators. Methyl eugenol demonstrated strong inhibitory activity against 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory pathways. researchgate.net In RAW 264.7 macrophage cells, bis-eugenol, a related compound, was shown to downregulate toll-like receptor 4 (TLR-4) expression and reduce nitric oxide production. wikipedia.org

In the context of oncology, methyl eugenol has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines. It has shown efficacy against leukemia, gastric, colon, prostate, breast, lung, skin, and cervical cancers. nih.gov In retinoblastoma RB355 cells, methyl eugenol induced a dose-dependent cytotoxic effect with an IC50 value of 50 µM by inducing autophagy and modulating the m-TOR/PI3K/Akt signaling pathway. nih.gov When combined with myricetin and the chemotherapeutic drug cisplatin, methyl eugenol enhanced the anticancer effects against HeLa cervical cancer cells. nih.govnih.gov This combination led to increased apoptosis, cell cycle arrest in the G0/G1 phase, and activation of caspase-3. nih.govnih.gov Studies on fractions from clove, which contains methyl eugenol, showed significant dose-related anticancer activity against A549 and H1299 lung cancer cell lines. researchgate.net

Table 1: Summary of In Vitro Efficacy of Methyl Eugenol

| Activity Type | Cell Line / Model | Key Findings | IC50 / Effective Concentration |

|---|---|---|---|

| Antioxidant | DPPH Assay | Potent radical scavenging activity. researcher.life | 2.253 µg/mL researcher.life |

| Anti-inflammatory | Enzyme Assay | Strong inhibition of 15-lipoxygenase (15-LOX). researchgate.net | Not specified |

| Anticancer | Retinoblastoma RB355 | Induced cytotoxicity and autophagy. nih.gov | 50 µM nih.gov |

| Anticancer | HeLa (Cervical Cancer) | Enhanced cisplatin activity, induced apoptosis and cell cycle arrest. nih.govnih.gov | 60 µM (in combination) nih.govnih.gov |

| Anticancer | A549 & H1299 (Lung Cancer) | Fractions containing methyl eugenol showed significant anticancer activity. researchgate.net | 142.5 to 2879.8 µg/mL (for various fractions) researchgate.net |

In Vivo Efficacy Studies in Animal Models

Preclinical studies using animal models have provided evidence for the therapeutic potential of methyl eugenol in various physiological and pathological conditions.

In a neuroendocrine model of depression induced by dexamethasone in female mice, administration of methyl eugenol produced a significant antidepressant effect without altering locomotor activity. nih.gov The mechanism of this effect appears to involve the D1 dopaminergic, α1 adrenergic, and serotoninergic systems. nih.gov

The anti-inflammatory properties of methyl eugenol have also been demonstrated in vivo. In a mouse ear edema model induced by dinitrofluorobenzene, treatment with methyl eugenol significantly inhibited inflammation. researchgate.net

Table 2: Summary of In Vivo Efficacy of Methyl Eugenol

| Therapeutic Area | Animal Model | Key Findings |

|---|---|---|

| Neuroscience | Dexamethasone-induced depression in mice | Exhibited significant antidepressant-like effects. nih.gov |

| Inflammation | Mouse ear edema model | Significantly inhibited the inflammatory response. researchgate.net |

| Gastroprotection | Spinal cord injury-induced gastric damage in rats | Showed protective effects through antioxidant mechanisms. frontiersin.org |

| Oncology | Xenograft tumor-bearing mice (Eugenol study) | Reduced tumor growth and increased survival rate. researchgate.net |

Pharmacokinetics and Bioavailability Studies

The therapeutic potential of methyl eugenol is influenced by its pharmacokinetic profile, which has been characterized in animal models. Its pharmaceutical utility is somewhat limited by poor water solubility and low bioavailability. nih.gov

A pharmacokinetic study in rats following oral administration of an essential oil extract containing methyl eugenol provided key parameters. nih.gov The study found that methyl eugenol is well absorbed into the blood. The absorption of methyl eugenol was observed to be faster than that of safrole, another component of the extract. nih.gov The mean recovery rate of methyl eugenol from rat plasma was high, ranging from 84.6 ± 5.6% to 97.6 ± 5.5%, with negligible influence from the plasma matrix. nih.gov

Table 3: Pharmacokinetic Parameters of Methyl Eugenol in Rats (Oral Administration)

| Parameter | Value |

|---|---|

| Cmax (Maximum Plasma Concentration) | 823.0 ± 123.8 ng/mL |

| Tmax (Time to Maximum Concentration) | 6.67 ± 2.07 h |

| T1/2 (Half-life) | 3.67 ± 1.60 h |

Data from a study involving oral administration of Asarum essential oil extracts in rats. nih.gov

Safety and Toxicology Assessments

The safety profile of methyl eugenol has been the subject of several toxicological assessments. These studies indicate that the toxicity of methyl eugenol is dose-dependent.

High doses of methyl eugenol have been associated with hepatotoxicity. nih.gov A two-year study found that methyl eugenol caused neoplastic lesions in the livers of Fischer 344 rats and B6C3F1 mice. nih.gov The mechanism of toxicity is believed to involve metabolic activation. Methyl eugenol undergoes metabolism by Cytochrome P450 and sulfotransferase enzymes, leading to the formation of DNA-reactive electrophilic metabolites that can cause DNA damage. nih.gov

However, several studies have concluded that the profiles of metabolism, metabolic activation, and covalent binding are markedly diminished at low levels of exposure, suggesting these events are not linear with respect to dose. Rodent studies indicate that these toxic events are minimal in the dose range of 1-10 mg/kg body weight, which is approximately 100-1000 times the anticipated human exposure through diet. Therefore, it has been concluded that the present exposure to methyl eugenol from food consumption does not pose a significant cancer risk.

Regulatory bodies have taken these findings into consideration. The European Union permits the use of methyl eugenol in cosmetics only as a component of plant extracts at restricted concentrations. In 2018, the U.S. FDA withdrew authorization for the use of methyl eugenol as a synthetic flavoring substance in food, based on data demonstrating that it can induce cancer in laboratory animals, despite maintaining that the substance does not pose a risk to public health under its intended use conditions. wikipedia.org

Emerging Research Frontiers and Therapeutic Potential of 8 Methyleugenitol

Development as Lead Compounds for Drug Discovery

The potential of 8-Methyleugenitol as a lead compound in drug discovery is an active area of investigation, particularly concerning its cytotoxic effects on various cancer cell lines. Studies have indicated that this compound exhibits moderate inhibitory effects on certain tumor cells. fishersci.cafishersci.atresearchgate.netmims.com

Research involving compounds isolated from Selaginella siamensis, including this compound, melachromone, and uncinoside A, evaluated their inhibitory effects on several tumor cell lines. fishersci.atresearchgate.netmims.com In these studies, this compound demonstrated moderate inhibitory activity against HepG2 (human liver cancer), A549 (human lung adenocarcinoma), and HuCCA-1 (human cholangiocarcinoma) cell lines. fishersci.cafishersci.atresearchgate.netmims.com Another study also reported moderate inhibitory effects of this compound on MOLT-3 (human lymphoblastic leukemia) cells. fishersci.cafishersci.atresearchgate.netmims.com

These findings suggest that the chromone (B188151) scaffold of this compound may contribute to cytotoxic properties, positioning it as a candidate for further structural modification and evaluation in the search for novel therapeutic agents. The broad class of chromones, to which this compound belongs, is generally recognized as a source of potential lead drug candidates with reported activities including anticancer, anti-inflammatory, and antimicrobial effects. hznu.edu.cnfishersci.caresearchgate.net

| Compound | Source | Cell Lines Tested | Observed Activity (Inhibition) |

|---|---|---|---|

| This compound | Selaginella siamensis | HepG2, A549, HuCCA-1, MOLT-3 | Moderate |

| Melachromone | Selaginella siamensis | HepG2, A549, HuCCA-1 | Moderate |

| Uncinoside A | Selaginella siamensis | HepG2, A549, HuCCA-1 | Moderate |

Note: This table summarizes findings related to the cytotoxic activity of this compound and co-isolated compounds against specific cancer cell lines.

Integration into Combination Therapies for Enhanced Efficacy

Research into the integration of this compound into combination therapies is an emerging area with limited specific studies available. While the concept of combination therapy is well-established in enhancing the efficacy of various treatments, particularly in oncology, specific data on this compound's use in combination with other therapeutic agents is not extensively documented in the provided search results.

However, studies on related natural compounds, such as biflavonoids also found in Selaginella species, have explored combination strategies to enhance their bioavailability and therapeutic outcomes. fishersci.atnih.gov The potential for this compound to be used in combination therapies could be inferred from the broader research on natural products and chromones, where synergistic effects with existing drugs are often investigated to improve treatment efficacy and potentially reduce toxicity. Further research is needed to specifically evaluate the effects of combining this compound with other therapeutic agents.

Applications in Functional Foods and Cosmeceuticals

The application of this compound in functional foods and cosmeceuticals is an area that warrants further exploration. While chromones in general are discussed in the context of health, cosmetic, and food industries due to their various biological activities like antioxidant and anti-inflammatory properties, specific applications and research findings for this compound in these sectors are not prominently featured in the provided literature. hznu.edu.cnresearchgate.netacs.orgresearchgate.net

The presence of this compound as a natural product in edible or topically applied sources like Lysimachia foenumgraecum and Melaleuca cajuputi suggests a potential for its use in these applications. wikipedia.orgwikidata.orgfishersci.ca However, dedicated studies evaluating its efficacy, stability, and safety specifically for incorporation into functional foods aimed at health benefits or cosmeceuticals targeting skin health are needed to establish its utility in these areas.

Biotechnological Approaches for Sustainable Production

Research into biotechnological approaches for the sustainable production of this compound is not detailed in the provided search results. Natural compounds are often isolated directly from their plant sources, which can be subject to variations in yield due to geographical location, climate, and cultivation practices.

Biotechnological methods, such as plant cell culture, microbial fermentation, or enzymatic synthesis, offer potential avenues for the sustainable and scalable production of natural compounds. While the literature mentions the isolation of this compound from various plants, information regarding engineered biological systems for its production is not available. wikipedia.orgwikipedia.orgwikidata.orgfishersci.cafishersci.atresearchgate.nethznu.edu.cnmims.com Given the increasing interest in natural products for therapeutic applications, the development of biotechnological strategies for the sustainable production of this compound could be a valuable area for future research.

Q & A

Q. What criteria should guide the validation of novel bioassays for this compound?

- Methodological Answer : Assess assay robustness via Z’-factor (>0.5 indicates high reliability). Validate specificity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Include inter-day reproducibility tests and cross-validate with structurally analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.